11-Methylbenzo[a]pyrene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16757-80-5 |
|---|---|
Molecular Formula |
C21H14 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
11-methylbenzo[a]pyrene |
InChI |
InChI=1S/C21H14/c1-13-11-16-7-4-6-14-9-10-17-12-15-5-2-3-8-18(15)19(13)21(17)20(14)16/h2-12H,1H3 |
InChI Key |
ZWJRHJOLMBZEMI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC3=C2C4=C1C5=CC=CC=C5C=C4C=C3 |
Canonical SMILES |
CC1=CC2=CC=CC3=C2C4=C1C5=CC=CC=C5C=C4C=C3 |
Other CAS No. |
16757-80-5 |
Synonyms |
11-Methylbenzo[a]pyrene |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization for Academic Inquiry
Research-Oriented Synthetic Routes for 11-Methylbenzo[a]pyrene
The synthesis of this compound (11-MeBP) and its derivatives is of significant interest in chemical carcinogenesis research due to the enhanced tumorigenicity of 11-MeBP compared to its parent compound, benzo[a]pyrene (B130552) (BP). acs.org Various synthetic strategies have been developed to access this compound for detailed biological and mechanistic studies.
One established method involves the reaction of benzo[a]pyrene with a methylating agent in the presence of a catalyst. ontosight.ai Another approach utilizes a multi-step synthesis starting from simpler aromatic precursors. For instance, a new synthesis of both 5-methylbenzo[a]pyrene and this compound has been reported, highlighting the ongoing efforts to develop efficient and specific synthetic routes. acs.org
A notable synthetic strategy for constructing the benzo[a]pyrene ring system employs an acid-catalyzed cyclization. acs.org For example, treatment of a precursor molecule with methanesulfonic acid can yield an intermediate like 8-methoxy-11-methylBP, which can then be demethylated to afford the desired phenol (B47542) derivative. acs.org This phenol can subsequently be converted to 11-MeBPDE, the ultimate carcinogenic metabolite. acs.org
Furthermore, photochemical cyclization has emerged as a powerful and efficient technique for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and their metabolites. acs.orgacs.org This method has been successfully applied to the synthesis of 11-MeBPDE, demonstrating its utility in accessing key molecules for carcinogenesis research. acs.org The general approach involves the photochemical cyclization of an appropriately substituted ethylene (B1197577) precursor. acs.org
Synthesis of Ultimate Carcinogenic Metabolites: anti-7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydro-11-methylbenzo[a]pyrene (11-MeBPDE)
The ultimate carcinogenic metabolite of 11-MeBP is believed to be its anti-diol epoxide, specifically anti-7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydro-11-methylbenzo[a]pyrene (11-MeBPDE). acs.org The synthesis of this metabolite is crucial for understanding the mechanism of action of 11-MeBP.
Application of Photochemical Cyclization in Diol Epoxide Synthesis
Photochemical cyclization has proven to be a highly effective strategy for the synthesis of diol epoxides of PAHs, including 11-MeBPDE. acs.orgacs.org This method offers an efficient pathway to construct the complex polycyclic ring system. acs.org
The synthesis often begins with the condensation of two aromatic fragments to form a stilbene-like precursor. acs.org For the synthesis of 11-MeBPDE, this precursor is 1-carbomethoxy-1-(3-methyl-1-naphthyl)-2-(3-methoxyphenyl)ethylene. acs.org This molecule is then subjected to photochemical cyclization, which creates the core benzo[a]pyrene structure. acs.org Subsequent chemical transformations, including demethylation and diol formation, lead to the precursor for the final epoxidation step to yield 11-MeBPDE. acs.org
Preparation of Stereoisomeric and Enantiomeric Forms for Mechanistic Elucidation
Understanding the stereochemical aspects of carcinogenesis is critical. Stereoisomers are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. wikipedia.org Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. wikipedia.orgkhanacademy.org
The biological activity of diol epoxides can be highly dependent on their stereochemistry. Therefore, the preparation of individual stereoisomers and enantiomers of 11-MeBPDE is essential for elucidating the detailed mechanisms of its interaction with biological macromolecules like DNA. acs.orgacs.org
Methods for preparing specific stereoisomers often involve stereoselective reactions. For instance, the reaction of anti-11-MeBPDE with calf thymus DNA has been shown to produce three major adducts, which were identified as resulting from both cis- and trans-ring opening of the (S,R,R,S)-enantiomer and trans-ring opening of the (R,S,S,R)-enantiomer. acs.orgacs.org This highlights the different reactivities of the enantiomeric forms.
The separation of stereoisomers can be achieved through techniques such as fractional crystallization or chromatography using chiral stationary phases. oup.com For example, in the synthesis of related arene dioxides, diastereoisomeric cis- and trans-dioxides were separated by repeated fractional crystallization. oup.com The synthesis of specific enantiomers can also be achieved through enantioselective synthesis, which employs chiral reagents or catalysts to favor the formation of one enantiomer over the other. rsc.org
The availability of pure stereoisomeric and enantiomeric forms of 11-MeBPDE allows for detailed studies of their conformational properties, reactivity, and interactions with biological targets, ultimately providing a clearer picture of the structure-activity relationships that govern the carcinogenicity of this compound.
Metabolic Activation Pathways of 11 Methylbenzo a Pyrene
Enzymatic Biotransformation via Cytochrome P450 (CYP) Enzymes
The initial and rate-limiting step in the metabolic activation of 11-MeBP is its biotransformation by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes introduce an oxygen atom into the PAH ring system, forming an epoxide. This initial oxidation is a crucial step that sets the stage for subsequent enzymatic modifications.
Several isoforms of the cytochrome P450 family are involved in the metabolism of PAHs. For the parent compound, benzo[a]pyrene (B130552), CYP1A1 and CYP1B1 are the principal enzymes responsible for its metabolic activation. nih.govnih.gov It is widely suggested that the mechanism of activation for methylated B[a]P derivatives is similar to that of the parent hydrocarbon.
CYP1A1 plays a major role in the bioactivation of B[a]P to its ultimate carcinogenic metabolites. nih.gov Studies have shown that the formation of B[a]P-tetrol-I-1, a hydrolysis product of the diol epoxide, is primarily dependent on CYP1A1 activity. nih.gov Given the structural similarity, it is highly probable that CYP1A1 is also a key enzyme in the initial epoxidation of 11-MeBP.
CYP1B1 is another critical enzyme in the bioactivation of B[a]P. nih.gov Both CYP1A1 and CYP1B1 contribute significantly to the formation of B[a]P-cis- and trans-7,8-dihydrodiol isomers. nih.gov Knockdown of CYP1B1 has been shown to specifically regulate the expression of genes related to macroautophagy, suggesting a distinct role for this isoform in the cellular response to PAH exposure. mdpi.com This isoform is also likely to be involved in the metabolism of 11-MeBP.
CYP1A2 is also known to metabolize B[a]P, although its role in the formation of the ultimate carcinogenic diol epoxide is considered to be less significant compared to CYP1A1 and CYP1B1.
The relative expression and activity of these CYP isoforms in different tissues can influence the tissue-specific toxicity and carcinogenicity of 11-MeBP.
| CYP Isoform | Known Role in Benzo[a]pyrene Metabolism | Potential Role in 11-MeBP Activation |
| CYP1A1 | Primary enzyme in the bioactivation to diol epoxides. nih.gov | Likely a key enzyme in the initial epoxidation. |
| CYP1B1 | Significant contributor to the formation of dihydrodiol isomers. nih.gov | Likely involved in the formation of 11-MeBP dihydrodiols. |
| CYP1A2 | Contributes to overall metabolism, but less critical for diol epoxide formation. | May play a secondary role in the metabolism of 11-MeBP. |
Role of Epoxide Hydrolase in Dihydrodiol Formation
Following the initial epoxidation of the 11-MeBP molecule by CYP enzymes, the resulting epoxide is a substrate for microsomal epoxide hydrolase (mEH). This enzyme catalyzes the hydration of the epoxide ring, leading to the formation of a trans-dihydrodiol. This step is essential in the canonical pathway of PAH activation, as the dihydrodiol is the precursor to the ultimate carcinogenic diol epoxide. The enzymatic conversion of the epoxide to a dihydrodiol is a critical detoxification step in some instances, but in the case of B[a]P and its derivatives, it is a necessary step towards the formation of the highly reactive bay-region diol epoxide.
Formation of Bay-Region Diol Epoxides as Epigenetic and Genotoxic Intermediates
The dihydrodiol metabolite of 11-MeBP undergoes a second epoxidation reaction, also catalyzed by CYP enzymes, to form a diol epoxide. When this epoxide is located in the "bay region" of the PAH molecule, the resulting diol epoxide is particularly reactive and is considered the ultimate carcinogenic metabolite. These bay-region diol epoxides are potent electrophiles that can covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts. These adducts can lead to mutations and initiate the process of carcinogenesis.
The conversion of 11-MeBP to its diol epoxide follows a three-step enzymatic process analogous to that of B[a]P: nih.gov
Epoxidation: A cytochrome P450 enzyme, likely CYP1A1 or CYP1B1, introduces an epoxide group across one of the double bonds in the benzo-ring of 11-MeBP.
Hydration: Epoxide hydrolase adds a molecule of water to the epoxide, opening the ring to form a trans-dihydrodiol.
Second Epoxidation: A CYP enzyme catalyzes a second epoxidation on the same ring, adjacent to the hydroxyl groups, forming the 11-Methylbenzo[a]pyrene diol epoxide.
The stereochemistry of these reactions is crucial, as different stereoisomers of the diol epoxide can have vastly different biological activities. For B[a]P, the process is highly stereospecific, leading to the formation of optically active intermediates. nih.gov
Influence of Alkyl Substitution Position on Metabolic Pathway Preference
The position of the methyl group on the benzo[a]pyrene ring system can significantly influence the metabolic fate of the molecule. wur.nl Alkylation can alter the electronic properties of the aromatic system, potentially affecting the sites of initial epoxidation by CYP enzymes. Furthermore, the presence of a methyl group can sterically hinder or facilitate the binding of metabolizing enzymes. Studies on various methylated B[a]P analogues have shown that methyl substitution can either increase or decrease the mutagenic potency depending on the position of the methyl group. wur.nl In some cases, metabolic oxidation can shift to the aliphatic side chain at the expense of aromatic ring oxidation. wur.nl However, for 11-MeBP, the methyl group is located in the bay region, which is thought to enhance its carcinogenic activity.
Exploration of Alternative Metabolic Activation Mechanisms
While the diol epoxide pathway is the major route for the metabolic activation of many PAHs, alternative mechanisms may also contribute to the genotoxicity of 11-MeBP. These pathways can lead to the formation of other reactive intermediates capable of damaging cellular components.
Another potential pathway involves the formation of hydroxylated metabolites that can be further activated. For instance, hydroxylated PAHs can be conjugated with sulfate (B86663) by sulfotransferases to form reactive sulfate esters that can bind to DNA. While this pathway has been described for other PAHs, its specific relevance to 11-MeBP requires further investigation.
| Alternative Pathway | Description | Potential Relevance to 11-MeBP |
| Radical Cation Formation | One-electron oxidation of the PAH ring to form a reactive radical cation. nih.govnih.gov | Could contribute to the genotoxicity of 11-MeBP, particularly in tissues with high peroxidase activity. |
| Peroxidase-Mediated Bioactivation | Co-oxidation of PAHs during the prostaglandin (B15479496) H synthase reaction. nih.gov | May be an important activation pathway in extrahepatic tissues where CYP levels are low. |
| Sulfotransferase-Mediated Activation | Formation of reactive sulfate esters from hydroxylated metabolites. | Could be a relevant pathway if hydroxylated metabolites of 11-MeBP are formed and are substrates for sulfotransferases. |
Mechanisms of Dna Interaction and Adduct Formation
Covalent Adduction to Deoxyribonucleic Acid (DNA)
The metabolic activation of 11-methylbenzo[a]pyrene (11-MeBP) is a prerequisite for its covalent interaction with DNA. This activation process, mediated by enzymes such as cytochrome P450, results in the formation of highly reactive diol epoxide metabolites. The ultimate carcinogenic metabolite is (+)-anti-11-MeBP-7,8-diol-9,10-epoxide (11-MeBPDE). This electrophilic epoxide readily attacks nucleophilic sites on DNA bases, leading to the formation of stable covalent adducts. ontosight.ai
Studies have demonstrated that after metabolic activation, 11-MeBP binds to DNA in vitro. This binding is persistent and cannot be reversed by treatment with organic solvents or by heat denaturation of the DNA, indicating the formation of a strong covalent bond. Enzymatic hydrolysis of the DNA that has been modified by metabolically activated 11-MeBP yields radioactive fractions, which co-elute with nucleosides, providing further evidence of covalent adduction. nih.gov The formation of these DNA adducts, if not properly repaired by cellular mechanisms, can lead to mutations during DNA replication, a key step in the initiation of cancer. ontosight.aigenome.jp
Structural Characterization of DNA Adducts Formed by 11-MeBPDE
The interaction of 11-MeBPDE with DNA results in a variety of adducts, with a notable preference for certain nucleobases and specific isomeric forms.
Identification of Predominant Deoxyguanosine Adducts
Research has shown that the primary target for 11-MeBPDE adduction in DNA is the exocyclic amino group (N²) of deoxyguanosine (dG). This is a common feature for many polycyclic aromatic hydrocarbon (PAH) diol epoxides. The reaction of 11-MeBPDE with dG leads to the formation of stable adducts that have been characterized using various analytical techniques.
Analysis of cis- and trans-Ring Opening Isomers in Adduct Formation
The reaction between the bay-region diol epoxide of a PAH, such as 11-MeBPDE, and the N² group of dG can proceed through either cis or trans opening of the epoxide ring relative to the benzylic hydroxyl group. In the case of 11-MeBPDE, both cis and trans adducts are formed. The trans adduct is typically the major product, where the incoming N² of dG attacks the benzylic carbon of the epoxide from the opposite side of the epoxide oxygen. The cis adduct, formed by attack from the same side, is generally the minor product. The stereochemistry of this ring-opening is a critical factor in determining the subsequent conformation of the adduct within the DNA helix.
Impact of the 11-Methyl Group on DNA Reactivity and Adduct Distribution Profile
The presence of a methyl group at the 11-position of the benzo[a]pyrene (B130552) ring system has a significant influence on the molecule's interaction with DNA. While the methyl group itself is not directly involved in the covalent bond formation, its presence is considered essential for the carcinogenic activity of this class of compounds. nih.gov
The methyl group can influence the electronic properties of the aromatic system, potentially affecting the reactivity of the diol epoxide. It can also sterically hinder or facilitate certain reaction pathways and influence the conformation of the resulting DNA adducts. This alteration in adduct structure can, in turn, affect the efficiency of DNA repair enzymes in recognizing and removing the damage, as well as the fidelity of DNA polymerases during replication. The presence of the methyl group can lead to a different distribution of adduct types compared to the parent compound, benzo[a]pyrene. frontiersin.org
Comparative Analysis of DNA Adduct Formation with Benzo[a]pyrene Diol Epoxide (BPDE) and Other Methylated PAHs
Studies comparing different methylated PAHs have shown that the position of the methyl group is a critical determinant of carcinogenic activity and DNA adduction patterns. For instance, methylation in the "bay region" of a PAH can significantly enhance its carcinogenicity. This is attributed to the methyl group's ability to stabilize the carbocation intermediate formed during the epoxide ring-opening, thereby increasing its reactivity towards DNA. The carcinogenic properties of various PAHs, including benzo[a]pyrene, have been linked to the formation of bulky DNA adducts that can lead to mutations if not repaired. aopwiki.org
| Feature | This compound Diol Epoxide (11-MeBPDE) | Benzo[a]pyrene Diol Epoxide (BPDE) |
| Primary DNA Target | Deoxyguanosine (N²) | Deoxyguanosine (N²) |
| Adduct Types | cis and trans ring-opened isomers | cis and trans ring-opened isomers |
| Influence of Methyl Group | Affects reactivity and adduct conformation | Not applicable |
Computational Modeling of DNA Binding and Adduct Conformation
Computational modeling has become an invaluable tool for understanding the intricate details of DNA-protein and DNA-small molecule interactions at the atomic level. nih.govnih.govfrontiersin.org In the context of 11-MeBPDE, computational methods are employed to predict the preferred binding sites on DNA, the geometries of the transition states for adduct formation, and the conformational preferences of the resulting DNA adducts.
These models can provide insights into how the 11-methyl group influences the stability of different adduct conformations within the DNA double helix. For example, molecular dynamics simulations can be used to explore how the adduct perturbs the local DNA structure, which can have implications for DNA repair and replication processes. By calculating the energies of different conformations, researchers can predict which adduct structures are most likely to form and persist in a cellular environment. These computational approaches complement experimental data and provide a more complete picture of the mechanisms underlying the genotoxicity of this compound. huji.ac.il
Genotoxicity and Mutagenicity Studies
Induction of Mutagenesis in Bacterial and Mammalian Cell Systems
Studies utilizing bacterial reverse mutation assays, commonly the Ames test with Salmonella typhimurium tester strains, have been instrumental in elucidating the mutagenic potential of 11-MeBP. In the presence of a metabolic activation system (S9 mix), which simulates mammalian metabolism, 11-MeBP has demonstrated mutagenic activity.
Research has shown that 11-MeBP is mutagenic towards Salmonella typhimurium strain TA100, which is indicative of its ability to cause base-pair substitution mutations. wur.nlnih.gov One study reported that 11-methylbenzo[a]pyrene was slightly more mutagenic than its parent compound, benzo[a]pyrene (B130552) (BP). nih.govresearchgate.net Another study ranked the mutagenic potency of several monomethyl substituted BP derivatives in tester strain TA100 and found the following order: 9-methyl-B[a]P > 4-methyl-B[a]P > 6-methyl-B[a]P > 11-methyl-B[a]P > B[a]P. wur.nl
It is important to note that the mutagenic response can vary between different tester strains. For instance, some studies have reported that frameshift mutagens are particularly responsible for the mutagenic effects observed in environmental samples when tested with strain TA98. plos.org
Table 1: Mutagenicity of this compound in Salmonella typhimurium TA100
| Compound | Relative Mutagenic Potency | Reference |
| This compound | Slightly more mutagenic than Benzo[a]pyrene | nih.govresearchgate.net |
| Benzo[a]pyrene | Baseline | nih.gov |
| 6-Methylbenzo[a]pyrene (B1207296) | ~2x more mutagenic than Benzo[a]pyrene | nih.govresearchgate.net |
| 7-, 8-, 9-, 10-Methylbenzo[a]pyrene | Less active than Benzo[a]pyrene | nih.govresearchgate.net |
Comparative Mutagenic Potency of 11-MeBPDE Versus BPDE and Other Alkylated Benzo[a]pyrene Derivatives
The mutagenicity of PAHs is often attributed to their metabolic activation to diol epoxides. For 11-MeBP, the ultimate carcinogenic metabolite is believed to be anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydro-11-methylbenzo[a]pyrene (11-MeBPDE). acs.org The mutagenic potency of 11-MeBPDE has been compared to that of the corresponding diol epoxide of benzo[a]pyrene, BPDE, and other alkylated derivatives.
The presence of a methyl group in the bay region, as is the case with 11-MeBP, can enhance the tumorigenicity of PAHs. acs.org This enhanced biological activity is thought to be related to the conformation of the diol epoxide and its interaction with DNA. The adduct distribution of 11-MeBPDE with DNA is notably different from that of BPDE, which may be linked to the increased tumorigenicity of this compound. acs.org
Studies comparing the mutagenic potency of various monomethylated benzo[a]pyrene derivatives have yielded varying results, suggesting that the position of the methyl group significantly influences mutagenic activity. For example, while 11-MeBP was found to be slightly more mutagenic than BP, 6-methylbenzo[a]pyrene was reported to be approximately twice as mutagenic. nih.govresearchgate.net In contrast, methylation at other positions, such as the 7-, 8-, 9-, and 10-positions, resulted in significantly lower mutagenic activity than the parent compound. nih.govresearchgate.net
Investigation of Molecular Mechanisms Underlying Mutagenic Activity
The mutagenic activity of 11-MeBP is intrinsically linked to its metabolic activation and subsequent interaction with DNA. The primary mechanism involves its conversion by cytochrome P450 enzymes and microsomal epoxide hydrolase to the highly reactive diol epoxide, 11-MeBPDE. wur.nliarc.fr This electrophilic metabolite can then covalently bind to cellular macromolecules, most importantly DNA, to form DNA adducts. iarc.fr
The formation of these DNA adducts is considered a key molecular event in the initiation of cancer. iarc.fr The structure of these adducts can infer the metabolic pathway and the reactive metabolite involved. In the case of 11-MeBPDE, it has been found to react with calf thymus DNA to form three major adducts. acs.org The specific nature and distribution of these adducts are thought to play a crucial role in the mutagenic and carcinogenic potential of the compound.
The steric hindrance caused by the bay-region methyl group in 11-MeBP influences the conformation of the diol epoxide metabolite. oup.comnih.gov This altered conformation may affect how the molecule intercalates with DNA bases and the subsequent formation of covalent bonds, potentially leading to the observed differences in adduct distribution and enhanced tumorigenicity compared to benzo[a]pyrene. acs.orgoup.comnih.gov
Assessment of DNA Damage Endpoints
The genotoxicity of 11-MeBP can also be assessed by measuring various DNA damage endpoints, such as chromosomal aberrations and micronuclei formation. While specific studies focusing solely on 11-MeBP's ability to induce these specific endpoints are limited in the provided search results, the genotoxicity of its parent compound, benzo[a]pyrene, is well-documented and provides a relevant context.
Benzo[a]pyrene has been shown to induce DNA damage, as measured by the comet assay, and to increase the frequency of micronucleus formation in various cell types. nih.gov It is also known to cause chromosomal aberrations. nih.gov Given that 11-MeBP is a potent mutagen and its metabolic activation pathway is similar to that of benzo[a]pyrene, it is plausible that 11-MeBP would also induce these types of DNA damage. The formation of DNA adducts by 11-MeBPDE is a direct form of DNA damage that, if not properly repaired, can lead to mutations and larger-scale chromosomal damage during cell replication.
Carcinogenicity Studies in Experimental Models
Assessment of Tumorigenic Potential of 11-Methylbenzo[a]pyrene
Studies have been conducted to determine the tumorigenic potential of this compound, primarily through tumor initiation assays in mouse skin models. These assessments provide a quantitative measure of its ability to induce tumors compared to its parent compound, benzo[a]pyrene (B130552), and other methylated derivatives.
Comparative Tumor-Initiating Activity in Murine Skin Models
In a two-stage tumorigenesis system on mouse skin, this compound has demonstrated significant tumor-initiating activity. nih.govnih.gov Research has shown it to be a potent initiator of skin tumors in mice. nih.govnih.gov
Evaluation Against Benzo[a]pyrene and Other Monomethylated Benzo[a]pyrenes
When compared to the parent hydrocarbon, benzo[a]pyrene (B[a]P), this compound is approximately three times more active as a tumor initiator. nih.gov Its activity also surpasses that of other monomethylated benzo[a]pyrenes. For instance, 1-methylbenzo[a]pyrene is about twice as active as B[a]P, making this compound notably more potent. nih.gov
In contrast, methylation at other positions can have varying effects on tumorigenicity. For example, 3-, 4-, and 12-methylbenzo[a]pyrenes exhibit activity equivalent to that of B[a]P. nih.gov However, 2-, 5-, and 6-methylbenzo[a]pyrenes are all less active than the parent compound. nih.gov Substitution of a methyl group at positions 7, 8, 9, or 10, which are involved in the formation of a bay-region diol-epoxide, completely negates the tumor-initiating ability of benzo[a]pyrene. nih.gov
Below is an interactive data table summarizing the comparative tumor-initiating activity of various monomethylated benzo[a]pyrene derivatives relative to benzo[a]pyrene.
| Compound | Relative Tumor-Initiating Activity |
| This compound | ~3 times more active than B[a]P |
| 1-Methylbenzo[a]pyrene | ~2 times more active than B[a]P |
| 3-Methylbenzo[a]pyrene | Equivalent to B[a]P |
| 4-Methylbenzo[a]pyrene | Equivalent to B[a]P |
| 12-Methylbenzo[a]pyrene | Equivalent to B[a]P |
| 2-Methylbenzo[a]pyrene | Less active than B[a]P |
| 5-Methylbenzo[a]pyrene | Less active than B[a]P |
| 6-Methylbenzo[a]pyrene (B1207296) | Less active than B[a]P |
| 7-Methylbenzo[a]pyrene | Inactive |
| 8-Methylbenzo[a]pyrene | Inactive |
| 9-Methylbenzo[a]pyrene | Inactive |
| 10-Methylbenzo[a]pyrene | Inactive |
Mechanistic Role of the Bay Region Methyl Group in Enhanced Tumorigenicity
The enhanced tumorigenicity of certain methylated PAHs is closely linked to the position of the methyl group, particularly within the "bay region" of the molecule. For other methylated PAHs like 5-methylchrysene, the high tumorigenicity is attributed to the remarkable activity of the bay-region diol epoxide enantiomer that has a methyl group in the same bay region as the epoxide ring. researchgate.net This suggests that methyl bay region diol epoxides of other carcinogenic methylated PAHs will also exhibit unique tumorigenic properties. researchgate.net
The conformation and absolute configuration of these bay-region diol epoxides are critical determinants of their biological activity. nih.gov Diol epoxides with pseudoaxial hydroxyl groups tend to be weak or inactive tumorigens. nih.gov In contrast, the predominantly formed (R,S)-diol-(S,R)-epoxides are generally the most tumorigenic of the four possible configurational isomers. nih.gov This stereoselectivity in the formation and the resulting conformation of the diol epoxide in the bay region appear to be key mechanistic factors in the enhanced tumorigenicity of PAHs with methyl groups in this critical area.
Correlation Between DNA Adduct Heterogeneity and Elevated Tumorigenic Efficacy
The carcinogenic activity of PAHs is initiated by their metabolic activation to diol epoxides that can then bind to DNA, forming DNA adducts. While specific data on the DNA adduct heterogeneity of this compound is limited, the general principle is that the type and location of these adducts can influence the mutagenic and carcinogenic outcome. For the parent compound, benzo[a]pyrene, it is known that its diol epoxide metabolites form covalent DNA adducts, which are a crucial step in tumor induction.
Steric Effects on Metabolic Activation and Resultant Tumorigenicity
The concepts of steric inhibition and stereospecific activation have been proposed to explain the varying tumor-initiating activities of methylated benzo[a]pyrene derivatives. nih.gov The size and position of the methyl group can sterically hinder or alter the way metabolic enzymes, such as cytochrome P450, interact with the PAH molecule. This can influence the metabolic pathway, potentially favoring the formation of more or less carcinogenic metabolites.
In the case of this compound, the methyl group is located in the bay region. While this might be expected to cause steric hindrance, it is hypothesized that it may also lead to a more stereospecifically favorable formation of the ultimate carcinogenic diol epoxide, thus enhancing its tumorigenic activity. The precise mechanisms by which these steric effects modulate the metabolic activation of this compound and lead to its heightened carcinogenicity are a subject of ongoing research.
Molecular and Cellular Mechanisms of Biological Activity
Interaction with the Aryl Hydrocarbon Receptor (AhR) and Downstream Signaling Pathways
The biological effects of many polycyclic aromatic hydrocarbons, including 11-Methylbenzo[a]pyrene, are initiated through their interaction with the Aryl Hydrocarbon Receptor (AhR). nih.govnih.govvub.be The AhR is a ligand-activated transcription factor that resides in the cytoplasm as part of a protein complex. nih.govrcsb.org
Upon entering the cell, lipophilic compounds like this compound can bind to the ligand-binding domain of the AhR. ontosight.aimdpi.com This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. nih.gov In the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT). nih.gov This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) located in the promoter regions of target genes. nih.gov This binding initiates the transcription of a battery of genes, including those involved in the metabolism of foreign compounds. nih.govnih.gov Molecular modeling studies have investigated the interactions governing the binding of various polycyclic aromatic compounds, including this compound, to the rat AhR, highlighting the role of specific amino acid residues in the binding affinity. mdpi.com
Induction of Xenobiotic-Metabolizing Enzyme Expression (e.g., CYP1A1, CYP1B1)
A primary consequence of AhR activation by compounds like this compound is the induction of Phase I xenobiotic-metabolizing enzymes, most notably cytochrome P450 enzymes CYP1A1 and CYP1B1. nih.govnih.govumn.edu These enzymes are critically involved in the metabolic activation of PAHs. nih.govstami.no The parent compound, benzo[a]pyrene (B130552), is a well-established inducer of both CYP1A1 and CYP1B1. nih.govnih.govresearchgate.net Studies in various cell lines, including oral squamous cell carcinoma and human lung cells, have demonstrated a significant increase in the mRNA and protein expression of these enzymes upon exposure to benzo[a]pyrene. nih.govstami.no
This induction is a direct result of the AhR/ARNT complex binding to XREs in the regulatory regions of the CYP1A1 and CYP1B1 genes, leading to increased transcription. nih.govnih.gov While direct quantitative induction data for this compound is less prevalent in the literature, its structural similarity to benzo[a]pyrene and its role as an AhR agonist strongly suggest a similar capacity to induce these critical enzymes. ontosight.aimdpi.com The induction of CYP enzymes by the related compound 12-Methylbenzo[a]pyrene occurs through the AhR signaling pathway. smolecule.com The metabolic activity of CYP1A1 and CYP1B1 is crucial as they convert the relatively inert PAH molecule into highly reactive metabolites, a necessary step for their carcinogenic activity. nih.govstami.no
Table 1: Key Enzymes Induced by AhR Activation
| Enzyme Family | Specific Enzymes | Function in PAH Metabolism |
|---|---|---|
| Cytochrome P450 | CYP1A1 | Monooxygenation, formation of reactive epoxides |
| Cytochrome P450 | CYP1B1 | Monooxygenation, formation of reactive epoxides |
Cellular Responses to this compound Exposure
Exposure of cells to this compound elicits a range of responses, primarily linked to its metabolic activation and subsequent interaction with cellular macromolecules. A key cellular event is the formation of DNA adducts, which are covalent bonds between the reactive metabolites of this compound and DNA. ontosight.aiacs.org
The metabolic activation, driven by CYP enzymes like CYP1A1 and CYP1B1, converts this compound into electrophilic diol epoxides. ontosight.ai These reactive intermediates, such as anti-7,8,9,10-Tetrahydro-11-methylbenzo[a]pyrene-7,8-diol-9,10-epoxide, can then attack nucleophilic sites on DNA bases, particularly guanine (B1146940). ontosight.ai The formation of these bulky adducts distorts the DNA double helix, which can interfere with normal cellular processes like DNA replication and transcription. nih.gov If not properly repaired by the cell's DNA repair machinery, these adducts can lead to permanent mutations in the DNA sequence during cell division. ontosight.ai
The presence of a methyl group at the 11-position of benzo[a]pyrene has been shown to enhance its carcinogenicity compared to the parent compound. nih.gov This increased activity may be related to how the methyl group affects the conformation of the diol epoxide metabolite and its subsequent interaction with DNA. nih.gov Other cellular responses to PAH exposure can include the induction of oxidative stress through the generation of reactive oxygen species (ROS) during metabolic cycling, which can further damage cellular components, including DNA, lipids, and proteins. researchgate.netmdpi.com
Table 2: Summary of Cellular Responses to this compound
| Cellular Response | Molecular Mechanism | Consequence |
|---|---|---|
| DNA Adduct Formation | Covalent binding of reactive metabolites to DNA bases. ontosight.aiacs.org | DNA damage, potential for mutations. |
| Mutagenesis | Errors in DNA replication due to unrepaired adducts. | Permanent changes in the genetic code, potential for cancer initiation. ontosight.ai |
| Enhanced Carcinogenicity | Increased tumor-initiating activity compared to benzo[a]pyrene. nih.gov | Higher potential to induce cancer. |
| Oxidative Stress | Generation of reactive oxygen species (ROS) during metabolism. researchgate.net | Damage to cellular macromolecules. |
Advanced Analytical Methodologies in Research
Detection and Quantification of 11-Methylbenzo[a]pyrene and its Metabolites and DNA Adducts in Biological Matrices
High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a cornerstone technique for the analysis of this compound and its derivatives. This approach combines the superior separation capabilities of HPLC with the high sensitivity and structural specificity of MS.
Reverse-phase HPLC is commonly employed to separate the parent compound from its more polar metabolites, such as dihydrodiols, diol epoxides, and phenols, which are formed during metabolic processes. nih.govnih.gov The separation is typically achieved on a C18 column using a gradient elution with a mobile phase consisting of an aqueous component (like water with an acetate buffer) and an organic solvent (such as acetonitrile or methanol). nih.govnih.gov
Following chromatographic separation, the analytes are ionized and detected by the mass spectrometer. Ionization techniques such as electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI) are utilized, with APCI often being preferred for its robustness and reduced matrix effects in complex samples. sciex.com Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. sciex.com This is achieved by selecting a specific precursor ion (the molecular ion of the target analyte) and monitoring for a characteristic product ion after collision-induced dissociation. This specificity is crucial for distinguishing target analytes from the complex background of a biological sample. uctm.edu
For DNA adducts, which are present at very low concentrations, isotope dilution LC-MS/MS is the gold standard. This involves synthesizing stable isotope-labeled internal standards (e.g., using ¹³C or ¹⁵N) for the target adducts. aacrjournals.org These standards are added to the sample at the beginning of the preparation process, allowing for precise quantification by correcting for any sample loss during extraction and analysis. aacrjournals.org This methodology has been successfully used to quantify various benzo[a]pyrene-DNA adducts, such as those formed with deoxyguanosine and deoxyadenosine, in tissues and cells. aacrjournals.orgpnas.org
Table 1: Example HPLC Gradient for Separation of Benzo[a]pyrene (B130552) Metabolites
| Time (minutes) | % Mobile Phase A (5 mM Ammonium Acetate in Water) | % Mobile Phase B (5 mM Ammonium Acetate in Methanol) | Flow Rate (mL/min) |
| 0 | 45 | 55 | 0.5 |
| 15 | 15 | 85 | 0.5 |
| 35 | 1 | 99 | 0.5 |
| 55 | 1 | 99 | 0.5 |
| 60 | 45 | 55 | 0.5 |
| This table is illustrative, based on a method developed for benzo[a]pyrene metabolites, which would be adapted for this compound analysis. nih.gov |
Gas Chromatography/Mass Spectrometry (GC/MS) for Alkylated PAH Analysis
Gas chromatography coupled with mass spectrometry (GC/MS) is a well-established and powerful technique for the analysis of PAHs and their alkylated homologs, including this compound. It offers high resolution, sensitivity, and is particularly effective for separating isomeric compounds that can be challenging for HPLC. shimadzu.com
In GC/MS analysis, samples are first subjected to an extraction and clean-up procedure to isolate the PAHs from the matrix. cedre.fr The extract is then injected into the gas chromatograph, where the compounds are vaporized and separated based on their boiling points and interactions with the stationary phase of a long capillary column (e.g., HP-5MS). cedre.fr The oven temperature is programmed to ramp up gradually, allowing for the sequential elution of different PAHs and their alkylated forms. shimadzu.comcedre.fr
The mass spectrometer, often a triple quadrupole system, is used for detection. Operating in MS/MS mode enhances selectivity, which is crucial as many PAHs and their isomers have the same molecular weight. uctm.educedre.fr By monitoring specific precursor-to-product ion transitions, it is possible to accurately identify and quantify target compounds even in complex environmental or biological samples. uctm.edu The ratio between alkylated PAHs and their parent compounds can be used to identify the source of contamination, with petrogenic sources typically having higher concentrations of alkylated derivatives compared to pyrogenic (combustion) sources.
Table 2: Typical GC Oven Temperature Program for PAH Analysis
| Step | Initial Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) | Final Temperature (°C) | Hold Time (min) |
| 1 | 50 | 1 | 10 | 150 | 0 |
| 2 | 150 | 0 | 5 | 320 | 5 |
| This table is illustrative, based on a method developed for a range of PAHs and their alkylated derivatives. cedre.fr |
Spectroscopic and Chromatographic Techniques for DNA Adduct Structural Elucidation
Application of Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Structural Assignment
Once a DNA adduct of this compound is isolated, determining its precise three-dimensional structure and stereochemistry is critical. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques used for this purpose. acs.org
Circular Dichroism (CD) Spectroscopy provides information about the conformation of the adduct within the DNA helix. nih.gov When a chiral molecule like DNA is modified by a PAH diol epoxide, the resulting adduct often exhibits a characteristic CD spectrum in the near-UV region (310-360 nm), known as induced circular dichroism (ICD). acs.org The sign (positive or negative) and intensity of the ICD signal can reveal details about the adduct's geometry, such as whether the pyrenyl moiety is intercalated between base pairs or located in the minor groove of the DNA helix. nih.govacs.org Studies on benzo[a]pyrene-DNA adducts have shown that different stereoisomers (e.g., cis vs. trans) produce distinct CD spectra, allowing for their differentiation. aacrjournals.orgacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy offers the most detailed structural information at the atomic level. nih.gov One- and two-dimensional NMR experiments (such as NOESY) are performed on oligonucleotides containing a site-specifically placed adduct. researchgate.netnyu.edu By analyzing the interactions between protons, it is possible to determine the precise conformation of the adduct, including the orientation of the methyl-pyrenyl group relative to the DNA helix, distortions in the DNA backbone, and changes in base pairing. nih.govnyu.edu NMR studies on adducts from related PAHs have revealed various conformational themes, including base-displaced intercalation and external binding in the minor or major groove. nih.govresearchgate.net These detailed structural insights are crucial for understanding how a specific adduct like that from this compound might disrupt DNA replication and lead to mutations.
Environmental Research Perspectives on 11 Methylbenzo a Pyrene
Research into Environmental Sources and Occurrence
11-Methylbenzo[a]pyrene (11-Me-BaP) is a methylated polycyclic aromatic hydrocarbon (PAH) that enters the environment from various sources, primarily linked to the incomplete combustion of organic materials. Its origins are similar to those of its parent compound, benzo[a]pyrene (B130552) (BaP), a well-documented and widespread environmental contaminant. nih.govepa.gov Anthropogenic activities are the main contributors to the environmental burden of 11-Me-BaP.
Key environmental sources of this compound include:
Fossil Fuel Combustion: Emissions from the burning of fossil fuels for energy production and in vehicle exhausts are significant sources of PAHs, including their methylated derivatives like 11-Me-BaP.
Industrial Processes: Various industrial activities, particularly those involving high-temperature processes with organic matter, can release 11-Me-BaP into the atmosphere.
Tobacco Smoke: Environmental tobacco smoke is a known source of a complex mixture of PAHs, and studies have identified 11-Me-BaP within airborne particles originating from tobacco combustion. escholarship.org
Waste Incineration: The incineration of municipal and industrial waste can lead to the formation and release of methylated PAHs.
The occurrence of this compound has been documented in various environmental matrices, often in conjunction with its parent compound and other PAHs. Due to its low water solubility and lipophilic nature, it tends to adsorb to particulate matter in the air and accumulate in soil and sediments. epa.gov Research has confirmed the presence of 11-Me-BaP in urban dust and airborne particulate matter. escholarship.org Furthermore, studies have detected 7-methylbenzo[a]pyrene, a structural isomer, in contaminated soil samples, suggesting that methylated benzo[a]pyrenes can be persistent pollutants in terrestrial environments. diva-portal.org
The following interactive data table summarizes the occurrence of this compound and related compounds in different environmental samples based on available research findings.
| Compound | Environmental Matrix | Concentration Range | Location/Source Type |
| This compound | Airborne Particles / Environmental Tobacco Smoke | Not specified quantitatively, but identified as present. | Environmental Tobacco Smoke |
| 7-Methylbenzo[a]pyrene | Contaminated Soil | Not specified quantitatively, but identified as present. | Industrial Contaminated Sites |
| Methylated PAHs (general) | Agricultural Soils | 5.5 to 696.2 ng/g dry soil (for 18 MPAHs) | Yangtze River Delta, China |
| Methylated PAHs (general) | E-waste Recycling Area Soils | Median 2900 ng/g (workshop soil) | Northern Vietnam |
| Benzo[a]pyrene (parent compound) | Urban Air | 0.2 to 19.3 ng/m³ | Various U.S. cities |
| Benzo[a]pyrene (parent compound) | Untreated Drinking Water Sources | 0.6 to 210 ng/L | United States |
Environmental Fate and Biotransformation Studies
The environmental persistence and transformation of this compound are governed by a combination of abiotic and biotic processes. These processes determine its ultimate fate and the potential for the formation of various metabolites in the environment.
Photodegradation and Other Abiotic Transformation Processes
The abiotic transformation of PAHs in the environment is a critical factor in their natural attenuation. tandfonline.com For this compound, as with other PAHs, photodegradation is a significant abiotic process. This process involves the breakdown of the compound upon absorption of light energy. The photodegradation of PAHs can occur through both direct photolysis, where the molecule itself absorbs light, and indirect photolysis, which is mediated by other light-absorbing substances in the environment that act as photosensitizers. tandfonline.com
Studies on related PAHs, such as benzo[e]pyrene, have shown that photodegradation can lead to the formation of radical cations as key intermediates. researchgate.net These reactive species can then interact with water and oxygen to produce a variety of transformation products, including diones, alcohols, and diols. researchgate.net The presence of a methyl group on the benzo[a]pyrene structure, as in 11-Me-BaP, can influence the rate and pathway of photodegradation due to electronic and steric effects.
Microbial Degradation Pathways (e.g., by Mycobacterium vanbaalenii PYR-1)
Microbial degradation is a crucial process for the removal of PAHs from contaminated environments. mdpi.com The bacterium Mycobacterium vanbaalenii PYR-1 is known for its remarkable ability to degrade high-molecular-weight PAHs, including the parent compound benzo[a]pyrene. nih.gov While specific studies on the microbial degradation of this compound are limited, the metabolic pathways elucidated for benzo[a]pyrene by this bacterium provide a strong model for the potential biotransformation of its methylated derivative.
Mycobacterium vanbaalenii PYR-1 initiates its attack on the benzo[a]pyrene molecule through the action of oxygenase enzymes. nih.gov The initial oxidation can occur at several positions on the aromatic ring system, including the C-4,5, C-9,10, and C-11,12 positions. nih.gov This initial enzymatic attack involves two main types of reactions:
Dioxygenation: This process, catalyzed by dioxygenase enzymes, incorporates both atoms of a molecular oxygen into the aromatic nucleus, leading to the formation of cis-dihydrodiols.
Monooxygenation: Catalyzed by cytochrome P450 monooxygenases, this reaction incorporates one oxygen atom into the substrate, typically forming an epoxide intermediate which is then hydrolyzed by epoxide hydrolases to form trans-dihydrodiols. nih.gov
For benzo[a]pyrene, M. vanbaalenii PYR-1 has been shown to produce both cis- and trans-dihydrodiols, indicating the activity of both dioxygenase and monooxygenase pathways. nih.gov It is highly probable that this compound would undergo similar initial enzymatic attacks, although the presence and position of the methyl group could influence the regioselectivity and rate of the enzymatic reactions.
Formation of Dihydrodiols and Related Metabolites in Environmental Systems
A key step in the microbial degradation of benzo[a]pyrene, and likely this compound, is the formation of dihydrodiols. These metabolites are the result of the initial enzymatic oxidation of the aromatic rings. The study of benzo[a]pyrene degradation by Mycobacterium vanbaalenii PYR-1 has provided detailed insights into the formation of these compounds. asm.org
The major dihydrodiol metabolites identified from the degradation of benzo[a]pyrene by M. vanbaalenii PYR-1 include:
cis-4,5-dihydro-4,5-dihydroxybenzo[a]pyrene (cis-4,5-dihydrodiol)
cis-11,12-dihydro-11,12-dihydroxybenzo[a]pyrene (cis-11,12-dihydrodiol) asm.org
trans-11,12-dihydro-11,12-dihydroxybenzo[a]pyrene (trans-11,12-dihydrodiol) asm.org
The formation of these dihydrodiols is significant as they are the precursors to further degradation. For instance, the cis-4,5-dihydrodiol of benzo[a]pyrene can undergo ortho-cleavage of the aromatic ring, leading to the formation of dicarboxylic acid products. nih.gov
The stereochemistry of these metabolites is also an important aspect of their environmental biotransformation. Chiral analysis of the dihydrodiols produced from benzo[a]pyrene by M. vanbaalenii PYR-1 revealed specific enantiomeric compositions. For example, the cis-11,12-dihydrodiol was found to be optically pure, while the trans-11,12-dihydrodiol was a racemic mixture of two enantiomers. asm.org The presence of the methyl group in this compound could potentially influence the stereoselectivity of the enzymatic reactions, leading to different ratios of enantiomeric dihydrodiol metabolites in environmental systems.
Theoretical and Computational Studies
Molecular Orbital Theory and Quantum Chemical Calculations Applied to Metabolism and Reactivity
Theoretical and computational chemistry have provided significant insights into the metabolic activation and reactivity of polycyclic aromatic hydrocarbons (PAHs), including 11-Methylbenzo[a]pyrene (11-MeB[a]P). The "bay-region" theory, a quantum mechanical approach, has been instrumental in predicting the biological activity and chemical reactivity of these compounds. researchgate.net This theory posits that the formation of a diol epoxide in the bay region of a PAH is a critical step in its metabolic activation to a carcinogenic form.
The bay region is a sterically hindered area of the molecule, and the introduction of a methyl group in this region, as in 11-MeB[a]P, can enhance its carcinogenicity. oup.comacs.org Quantum chemical calculations, such as those based on molecular orbital theory, have been employed to study the stability of carbocations formed from the opening of the epoxide ring. nih.gov These calculations help in understanding how substituents like a methyl group influence the reactivity and, consequently, the carcinogenicity of the parent PAH. nih.gov
Studies have shown that a bay-region methyl group can lead to a more facile opening of the epoxide ring, not necessarily by stabilizing the resulting carbocation, but by destabilizing the closed, non-planar epoxide ring. nih.gov Computational methods like Density Functional Theory (DFT) at levels such as B3LYP/6-31G* and MP2/6-31G** are used to investigate structure-reactivity relationships and the effects of substituents on carbocation stability. nih.gov These studies have revealed that the formation of bay-region carbocations from O-protonation of the corresponding epoxides is a barrierless and energetically favorable process. nih.gov
The table below summarizes key computational parameters for this compound from a molecular orbital study.
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |
|---|---|---|---|
| This compound | 7.985 | 1.208 | 3.389 |
Table 1. Molecular orbital energies for this compound. biochempress.com
Computer Modeling of Molecular Structure and Conformation
Computer modeling plays a crucial role in understanding the three-dimensional structure of 11-MeB[a]P and how its conformation influences its biological activity.
Analysis of Bay-Region Distortions and Their Biological Implications
X-ray crystallography and computer modeling have revealed that the methyl group at the 11-position of benzo[a]pyrene (B130552) (B[a]P) introduces significant steric strain in the bay region. oup.comnih.gov This steric overcrowding is accommodated through distortions in the bond angles within the plane of the aromatic ring system. oup.comnih.gov Unlike some other methylated PAHs where strain relief occurs through out-of-plane distortions, the primary distortion in 11-MeB[a]P is in-plane. nih.gov However, the molecule exhibits considerable flexibility, with crystallographic studies showing two slightly different conformations: one that is relatively flat with distorted bay-region bond angles, and another that is slightly buckled with a twist of about 15 degrees in the bay region. oup.comnih.gov
These distortions are believed to be a key factor in the enhanced carcinogenicity of 11-MeB[a]P compared to its parent compound, B[a]P. oup.comnih.gov The altered geometry of the bay region can influence the subsequent metabolic steps and the interaction of the ultimate carcinogen with biological macromolecules. nih.gov
Steric Overcrowding Effects on Diol Epoxide Conformation and Stability
Computer modeling indicates that the steric hindrance from the bay-region methyl group significantly affects the conformation of the diol epoxide metabolite. nih.gov This steric crowding can influence the stability of the diol epoxide, potentially making the epoxide ring more susceptible to opening, a critical step in the formation of DNA adducts. nih.gov The distortion caused by the methyl group may alter the conformation of the ring system bearing the diol and epoxide groups, which in turn could explain the increased carcinogenic potential of 11-MeB[a]P. oup.comnih.gov
Influence on DNA Intercalation and Binding Orientation
The bulky 11-methyl group is also thought to influence the way the PAH molecule intercalates between the base pairs of DNA and its orientation when it forms a covalent bond. nih.gov The steric bulk can affect the positioning of the hydrocarbon within the DNA double helix, potentially leading to different types of DNA adducts or altering the efficiency of DNA repair mechanisms. oup.comnih.gov The specific orientation of the polycyclic aromatic residue relative to the guanine (B1146940) base, for instance, is a critical factor in the conformation of the resulting DNA adduct. researchgate.net
Molecular Docking Simulations with Biological Macromolecules (e.g., AhR)
Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. In the context of 11-MeB[a]P, docking studies have been performed to understand its interaction with the aryl hydrocarbon receptor (AhR). nih.govmdpi.com The AhR is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of many PAHs. nih.govmdpi.com
Activation of the AhR by ligands like 11-MeB[a]P leads to the expression of various genes, including those encoding for metabolic enzymes like cytochrome P450s, which are involved in the metabolic activation of PAHs. wikipedia.org Molecular docking and molecular dynamics simulations have been used to investigate the binding interactions between a range of polycyclic aromatic compounds, including 11-MeB[a]P, and the rat AhR. nih.govmdpi.com These studies have identified key amino acid residues within the ligand-binding domain of the AhR that are important for the interaction. For 11-MeB[a]P, the residue Arg316 has been shown to have a significant contribution to its binding to the rat AhR. nih.govmdpi.com
The binding affinity of PAHs to the AhR is a determinant of their potency in inducing AhR-mediated responses. researchgate.net Computational models, including Quantitative Structure-Activity Relationship (QSAR) models, have been developed to predict the AhR activity of PAHs based on their molecular properties. nih.gov These models can help in assessing the potential risk of these compounds.
The table below presents the calculated binding free energy (ΔGbind) for the interaction of this compound with the rat Aryl Hydrocarbon Receptor (rAhR).
| Compound | ΔGbind (kcal/mol) |
|---|---|
| This compound | -19.10 |
Table 2. Calculated binding free energy of this compound with rAhR. mdpi.com
Future Research Directions
Further Elucidation of Structure-Activity Relationships for Novel Methylated Benzo[a]pyrene (B130552) Congeners
The relationship between the molecular structure of a chemical and its biological activity is a cornerstone of toxicology. For methylated PAHs, this relationship is complex and not yet fully understood. Research has shown that the position of a single methyl group on the benzo[a]pyrene (B[a]P) ring can dramatically alter its carcinogenic potency. wur.nl For example, 11-Methylbenzo[a]pyrene is approximately three times more potent as a tumor initiator than B[a]P itself, whereas methylation at positions involved in the formation of the bay-region diol-epoxide (positions 7, 8, 9, or 10) can completely abolish its tumor-initiating capability. nih.gov
Future investigations must systematically explore a wider array of novel methylated and poly-methylated B[a]P congeners. This requires the synthesis of new derivatives and subsequent evaluation of their biological activities. Such studies will help refine our understanding of how steric and electronic effects of methyl groups influence metabolic activation and detoxification pathways. nih.govmdpi.com Computer modeling can further aid in predicting how substitutions affect molecular conformation, such as the distortions in the bay region observed in this compound, and how these changes impact interactions with cellular targets like DNA and metabolizing enzymes. nih.gov A deeper comprehension of these structure-activity relationships is essential for predicting the toxic potential of newly identified environmental PAHs and for prioritizing them for further toxicological assessment. mdpi.com
Development of Advanced Analytical Platforms for Comprehensive Metabolite and Adduct Profiling
A complete understanding of the toxicology of this compound requires the ability to detect and quantify its metabolic products and the adducts they form with macromolecules like DNA and proteins. Current analytical methods, including high-performance liquid chromatography with fluorescence detection (HPLC-F) and gas chromatography-mass spectrometry (GC-MS), have been instrumental in identifying PAH metabolites. nih.govfda.gov.tw However, the sheer complexity of the metabolic profile, including various dihydrodiols, phenols, quinones, and their conjugates, necessitates more advanced analytical platforms. wur.nlepa.gov
Future research should focus on developing and refining techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) for higher sensitivity and specificity. nih.govresearchgate.net There is also a critical need for advanced extraction and purification techniques, like solid-phase microextraction (SPME) and supercritical fluid extraction (SFE), to efficiently isolate trace levels of metabolites and adducts from complex biological matrices. fda.gov.twjfda-online.com The ultimate goal is to create comprehensive analytical platforms capable of profiling the entire suite of metabolites and adducts simultaneously. This "adductomics" approach will provide a more accurate snapshot of the biologically effective dose and help to identify critical biomarkers of exposure and effect. epa.gov The development and availability of certified reference materials for these novel metabolites and adducts are also crucial for ensuring data quality and inter-laboratory comparability. nih.gov
Application of Integrated Multi-Omics Approaches in Mechanistic Toxicology
To unravel the complex mechanisms of toxicity of this compound, future research must move beyond single-endpoint analyses and embrace integrated systems biology approaches. Multi-omics platforms—combining genomics, transcriptomics, proteomics, and metabolomics—offer a powerful way to capture a holistic view of the biological perturbations caused by chemical exposure. nih.govmdpi.com Studies on other PAHs have already demonstrated the utility of integrating transcriptomics and metabolomics to reveal toxic effects on pathways like lipid and nucleotide metabolism, even at low exposure levels. nih.gov
Applying these integrated approaches to this compound and its congeners will be a key future direction. For instance, transcriptomic analysis can identify the full spectrum of genes whose expression is altered, while proteomics can reveal changes in protein expression and post-translational modifications. researchgate.net Metabolomics can simultaneously identify disruptions in endogenous metabolic pathways, providing a functional readout of the toxic insult. nih.gov By integrating these data streams, researchers can construct detailed molecular networks that link the initial exposure to key molecular events (e.g., receptor activation, gene expression changes) and subsequent adverse outcomes. bham.ac.uk This approach is essential for identifying sensitive biomarkers, understanding modes of action, and building more accurate predictive models for risk assessment. researchgate.net
Deepening the Understanding of Complete Biological Response Pathways and Downstream Effects
The toxic effects of many PAHs are initiated by their binding to the aryl hydrocarbon receptor (AhR), which triggers the expression of metabolic enzymes like CYP1A1 and CYP1B1. nih.govfrontiersin.org This activation leads to the formation of reactive metabolites that can form DNA adducts, a critical step in chemical carcinogenesis. nih.govmdpi.com However, the biological consequences of exposure to compounds like this compound extend far beyond this initial pathway.
Future research must aim to map the complete biological response pathways and their downstream effects. This includes investigating how this compound perturbs cellular processes beyond genotoxicity, such as inflammation, cell proliferation, endocrine disruption, and immunotoxicity. nih.govresearchgate.net PAHs and their metabolites can induce oxidative stress and have been shown to affect a wide range of signaling pathways and metabolic functions, including amino acid and fatty acid metabolism. nih.govmdpi.com Understanding these broader, systemic effects is crucial. For example, investigating how exposure impacts the epigenome, such as through changes in DNA methylation, could reveal mechanisms for long-term health consequences. nih.gov By tracing the toxicological cascade from the initial molecular interactions to the final adverse health outcomes, a more complete and predictive understanding of the risks posed by this compound can be achieved. osti.gov
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying 11-Methylbenzo[a]pyrene in environmental matrices?
- Methodology : High-performance liquid chromatography (HPLC) coupled with fluorescence detection or gas chromatography-mass spectrometry (GC-MS) are standard techniques. For calibration, use certified reference materials such as toluene-based standard solutions (e.g., 50 mg/L in toluene for environmental analysis), which ensure precision in quantification . Sample preparation should include extraction with methylene chloride or benzene, followed by cleanup using silica gel chromatography to isolate polycyclic aromatic hydrocarbons (PAHs) .
Q. How can researchers validate the purity and stability of this compound in laboratory settings?
- Methodology : Perform spectroscopic analyses (e.g., UV-Vis, NMR) to confirm molecular structure and purity. Stability tests under varying temperatures and light exposure should be conducted, with degradation monitored via repeated HPLC runs over time. Document batch-specific data, including CAS RN and lot numbers, to ensure reproducibility .
Q. What are the key physicochemical properties of this compound critical for experimental design?
- Methodology : Prioritize determining solubility (e.g., in toluene or dimethyl sulfoxide), octanol-water partition coefficient (log Kow), and photodegradation rates. These properties influence dosing in toxicological studies and environmental fate modeling. Reference EPA IRIS protocols for benzo[a]pyrene analogs to standardize measurements .
Advanced Research Questions
Q. How can conflicting data on the carcinogenicity of this compound be systematically evaluated?
- Methodology : Apply the EPA’s Integrated Risk Information System (IRIS) framework for literature review:
Conduct a systematic search using databases like PubMed and HERO, filtering studies by peer-reviewed status and relevance to metabolic activation pathways .
Use inclusion/exclusion criteria (Table LS-1 in EPA guidelines) to prioritize studies with robust dose-response data and controlled confounding variables .
Employ meta-analysis tools to resolve discrepancies, focusing on studies that report tumor incidence in vivo (e.g., rodent models) and mutagenicity in vitro (e.g., Ames test with S9 metabolic activation) .
Q. What experimental designs are optimal for studying the metabolic activation of this compound in mammalian systems?
- Methodology :
- In vitro : Use primary hepatocytes or microsomal fractions to characterize cytochrome P450-mediated oxidation (e.g., CYP1A1/1B1 isoforms). Measure diol-epoxide adduct formation via LC-MS/MS .
- In vivo : Employ transgenic mouse models (e.g., CYP1A1 knockouts) to isolate metabolic pathways. Track DNA adducts in target tissues (e.g., lung, liver) using <sup>32</sup>P-postlabeling .
- Controls : Include benzo[a]pyrene as a positive control and unexposed cohorts to benchmark results .
Q. How can toxicoproteomics enhance understanding of low-dose effects of this compound?
- Methodology :
- Expose cell lines (e.g., HepG2) to sub-cytotoxic concentrations (e.g., 0.1–10 nM) and perform mass spectrometry-based proteomics to identify dysregulated pathways (e.g., oxidative stress, DNA repair).
- Validate findings with Western blotting or siRNA knockdowns. Compare results to omics data from benzo[a]pyrene studies to infer shared mechanisms .
- Data Interpretation : Use bioinformatics tools (e.g., STRING, DAVID) to map protein interaction networks and pathway enrichment .
Data Contradiction and Synthesis
Q. What strategies resolve discrepancies in reported half-lives of this compound in aquatic systems?
- Methodology :
- Replicate experiments under standardized OECD guidelines (e.g., OECD 308 for water-sediment systems).
- Control variables such as microbial activity, pH, and organic carbon content.
- Apply kinetic modeling (e.g., first-order decay equations) to harmonize datasets. Cross-reference with EPA’s ECOTOX database for environmental half-life benchmarks .
Q. How should researchers address variability in genotoxicity assays for this compound?
- Methodology :
- Standardize metabolic activation systems (e.g., rat liver S9 fraction concentration) across labs.
- Use isogenic cell lines (e.g., TA98 and TA100 Salmonella strains) to minimize genetic variability.
- Report results with confidence intervals and effect sizes, following IARC’s criteria for evaluating short-term tests .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
